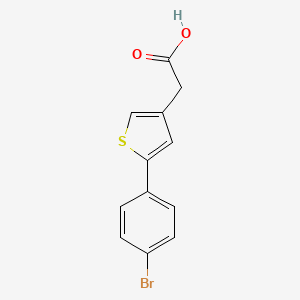
L-Cysteinyl-L-threonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Cysteinyl-L-threonine is a dipeptide composed of the amino acids cysteine and threonine. It is an incomplete breakdown product of protein digestion or protein catabolism. Dipeptides like this compound are known to have physiological or cell-signaling effects, although most are simply short-lived intermediates on their way to specific amino acid degradation pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-threonine typically involves the coupling of L-cysteine and L-threonine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like carbodiimides (e.g., DCC or EDC) and activating agents like HOBt or HOAt to facilitate the formation of the peptide bond between the amino acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including automated peptide synthesizers that can handle the repetitive cycles of deprotection and coupling required for peptide bond formation. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized dipeptide .
Analyse Des Réactions Chimiques
Types of Reactions
L-Cysteinyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various nucleophiles can be used depending on the specific substitution reaction desired.
Major Products Formed
Oxidation: Formation of cystine from cysteine.
Reduction: Regeneration of cysteine from cystine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
L-Cysteinyl-L-threonine has several scientific research applications:
Chemistry: Used as a model compound in studies of peptide bond formation and stability.
Biology: Investigated for its role in protein digestion and metabolism.
Medicine: Explored for its potential therapeutic effects, including antioxidant properties due to the presence of cysteine.
Industry: Utilized in the production of peptide-based drugs and as a component in nutritional supplements
Mécanisme D'action
The mechanism of action of L-Cysteinyl-L-threonine involves its participation in various biochemical pathways. The thiol group in cysteine can act as a nucleophile in enzymatic reactions, while the hydroxyl group in threonine can participate in hydrogen bonding and other interactions. These functional groups enable this compound to interact with molecular targets and pathways involved in redox homeostasis, protein synthesis, and cell signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glutathione (γ-L-glutamyl-L-cysteinyl-glycine): A tripeptide with antioxidant properties.
Cysteinyl-glycine: A dipeptide involved in glutathione metabolism.
Threonyl-glycine: Another dipeptide with similar structural features
Uniqueness
L-Cysteinyl-L-threonine is unique due to its specific combination of cysteine and threonine, which imparts distinct chemical and biological properties. The presence of both a thiol group and a hydroxyl group allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
205985-65-5 |
|---|---|
Formule moléculaire |
C7H14N2O4S |
Poids moléculaire |
222.26 g/mol |
Nom IUPAC |
(2S,3R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C7H14N2O4S/c1-3(10)5(7(12)13)9-6(11)4(8)2-14/h3-5,10,14H,2,8H2,1H3,(H,9,11)(H,12,13)/t3-,4+,5+/m1/s1 |
Clé InChI |
WYVKPHCYMTWUCW-WISUUJSJSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CS)N)O |
SMILES canonique |
CC(C(C(=O)O)NC(=O)C(CS)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Propen-1-amine, 2-methyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B14259220.png)
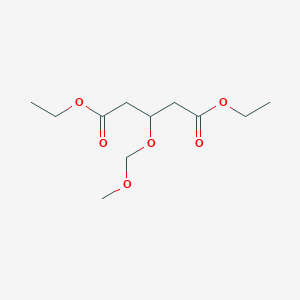

![1,1',1'',1'''-{1,2-Phenylenebis[(ethene-2,1-diyl)-4,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B14259248.png)
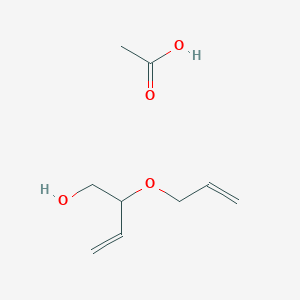

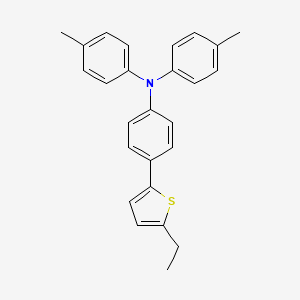
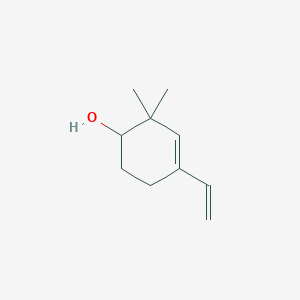

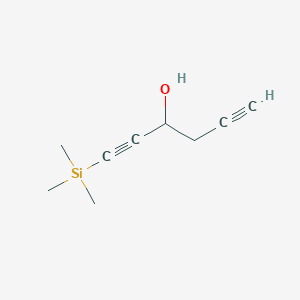
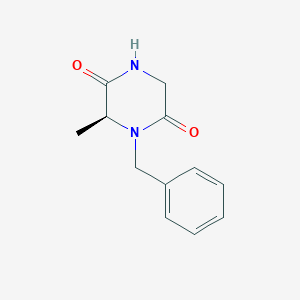
![3-[4-(Propan-2-yl)anilino]phenol](/img/structure/B14259283.png)
